

Discovery and history of 5-(Pyridin-2-yl)thiophene-2-carbothioamide

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Compound of Interest

Compound Name: 5-(Pyridin-2-yl)thiophene-2-carbothioamide

Cat. No.: B1333384

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An in-depth technical guide on the discovery and history of **5-(Pyridin-2-yl)thiophene-2-carbothioamide** for researchers, scientists, and drug development professionals.

Abstract

5-(Pyridin-2-yl)thiophene-2-carbothioamide, a heterocyclic compound featuring linked pyridine and thiophene rings, has emerged as a scaffold of interest in medicinal chemistry. This document provides a comprehensive overview of its discovery, synthesis, and the exploration of its biological activities. While the initial report of its synthesis is not extensively detailed in readily available literature, its structural motifs are present in numerous compounds with significant pharmacological properties, including kinase inhibition and anticancer effects. This guide summarizes the known synthetic routes, highlights the biological relevance of its constituent parts, and outlines potential areas for future research and drug development.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. The combination of different heterocyclic rings within a single molecule can lead to novel pharmacological profiles. **5-(Pyridin-2-yl)thiophene-2-carbothioamide** (CAS 306934-91-8) is one such molecule, incorporating a pyridine ring, a thiophene ring, and a carbothioamide functional group.^{[1][2]} Each of these components is known to contribute to biological activity. The pyridine ring is a common feature in many drugs, the thiophene ring serves as a versatile pharmacophore, and the carbothioamide group can participate in crucial hydrogen bonding

interactions with biological targets.[2] This guide aims to consolidate the available information on this compound, providing a technical resource for researchers in the field.

Discovery and History

The precise first synthesis and reporting of **5-(Pyridin-2-yl)thiophene-2-carbothioamide** are not prominently documented in major scientific journals. The compound is listed in several chemical supplier catalogs and databases, indicating its availability for research purposes.[1][3] The research trajectory for this specific compound appears to be in its early stages, with a primary focus on its synthesis and the exploration of the biological activities of structurally related compounds.[2] The pyridinyl-thiophene scaffold is a key feature in molecules designed as inhibitors of various kinases, which are critical in cell signaling pathways and are often dysregulated in diseases such as cancer.[2]

Synthetic Methodologies

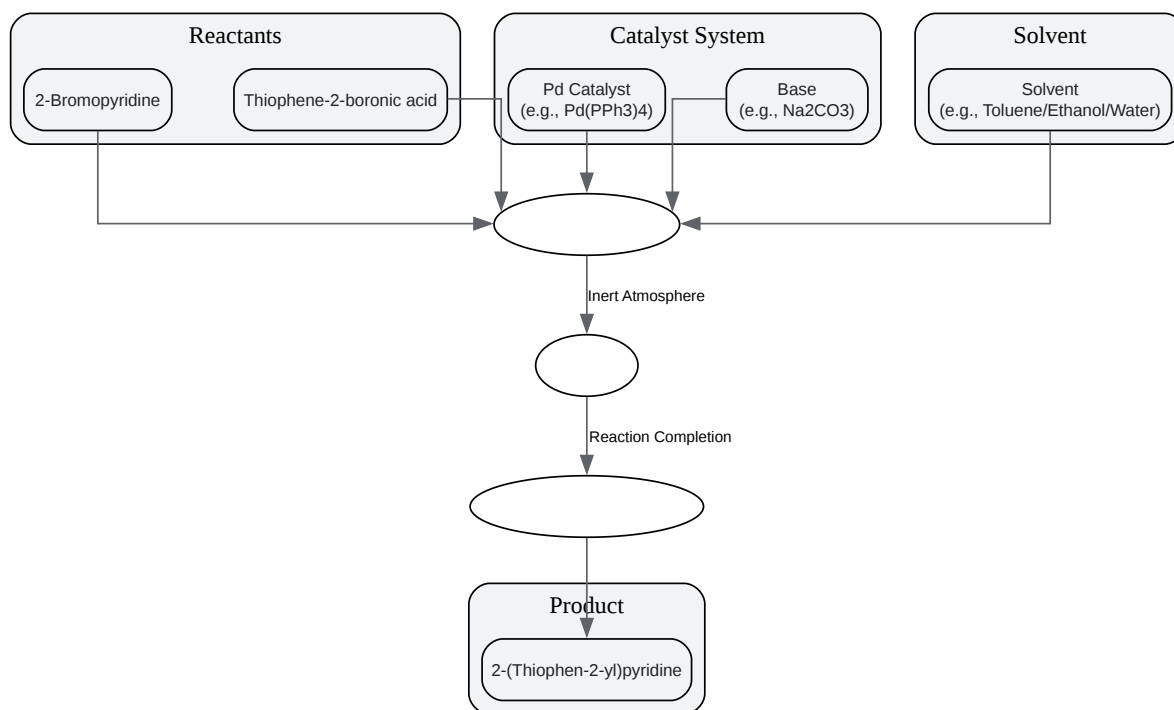
The synthesis of **5-(Pyridin-2-yl)thiophene-2-carbothioamide** can be approached through several multi-step pathways. The general strategy involves the initial formation of the central 5-(pyridin-2-yl)thiophene core, followed by the introduction of the carbothioamide group at the 2-position of the thiophene ring.[2]

Formation of the 5-(Pyridin-2-yl)thiophene Core

A common and effective method for constructing the bi-heterocyclic core is the Suzuki cross-coupling reaction.[2] This palladium-catalyzed reaction typically involves the coupling of a pyridine-containing boronic acid (or its ester) with a halogenated thiophene, or vice-versa.

Experimental Protocol: Suzuki Cross-Coupling (General Procedure)

A general workflow for this key step is outlined below.



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Caption: General workflow for Suzuki cross-coupling.

Introduction of the Carbothioamide Group

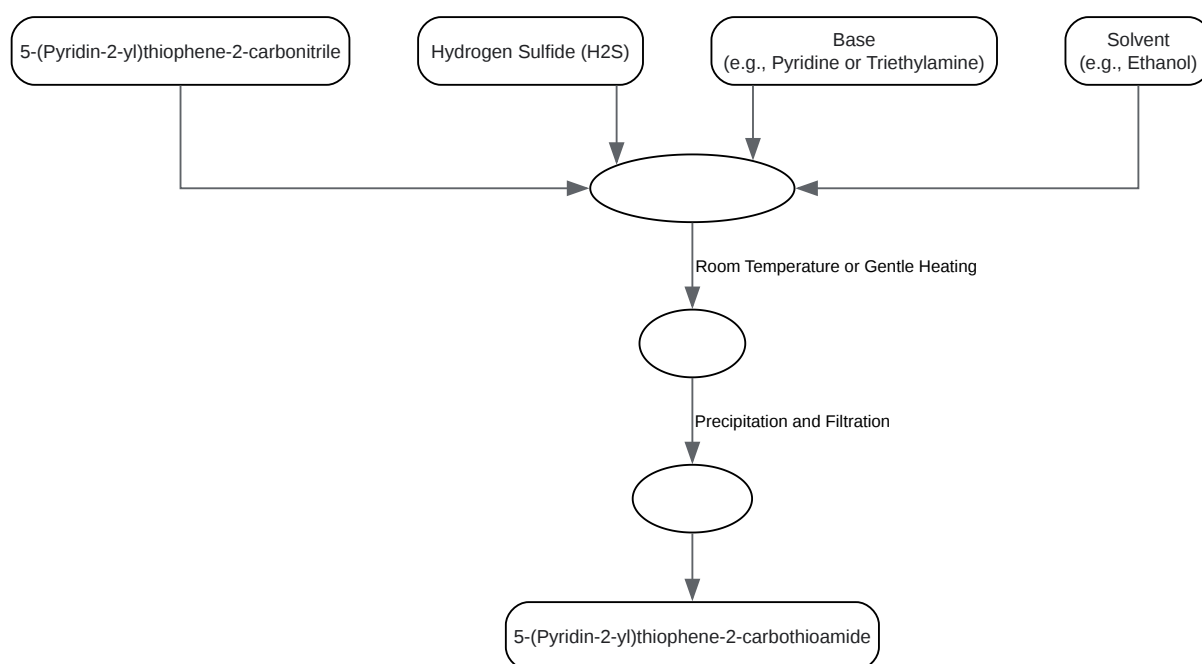
Once the 2-(thiophen-2-yl)pyridine intermediate is obtained, the carbothioamide group can be introduced at the 5-position of the thiophene ring. This typically involves a two-step process: functionalization of the 5-position followed by conversion to the carbothioamide.

One route proceeds through a nitrile intermediate. The 5-position of 2-(thiophen-2-yl)pyridine can be halogenated (e.g., using N-bromosuccinimide), followed by a cyanation reaction. The

resulting 5-(pyridin-2-yl)thiophene-2-carbonitrile can then be converted to the carbothioamide.

Experimental Protocol: Conversion of Nitrile to Carbothioamide (General Procedure)

The conversion of the nitrile to the carbothioamide is typically achieved by reaction with a sulfur source, such as hydrogen sulfide, in the presence of a base.



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Caption: Conversion of nitrile to carbothioamide.

An alternative multi-step approach starts with the synthesis of 5-(pyridin-2-yl)thiophene-2-carboxylic acid.[2] This can be prepared by hydrolysis of the corresponding nitrile. The carboxylic acid is then activated, for example, by conversion to the acid chloride using thionyl chloride or oxalyl chloride. The activated intermediate can then be reacted with a source of the thioamide group.[2]

Physicochemical Properties

A summary of the key physicochemical properties of **5-(Pyridin-2-yl)thiophene-2-carbothioamide** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₈ N ₂ S ₂	[1]
Molecular Weight	220.3 g/mol	[1][2]
CAS Number	306934-91-8	[1][2]
IUPAC Name	5-pyridin-2-ylthiophene-2-carbothioamide	[1]

Biological Activities and Potential Applications

While specific biological data for **5-(Pyridin-2-yl)thiophene-2-carbothioamide** is not extensively published, the structural components suggest a range of potential therapeutic applications.

- **Kinase Inhibition:** As previously mentioned, the pyridinyl-thiophene scaffold is a known pharmacophore in kinase inhibitors.[2] Kinases are crucial enzymes in cell signaling, and their aberrant activity is a hallmark of many cancers.
- **Anticancer Activity:** Numerous studies have demonstrated the anticancer properties of compounds containing pyridine and thiophene rings. These compounds can induce apoptosis, inhibit cell proliferation, and target various signaling pathways involved in tumorigenesis.
- **Antimicrobial Activity:** Thiophene and pyridine derivatives have also been investigated for their antibacterial and antifungal properties. The carbothioamide group can also contribute to these activities.

The logical relationship for investigating the biological potential of this compound is depicted below.

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References

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